Guanosine-8-d-2
Description
Overview of Guanosine (B1672433) Derivatives as Foundational Systems for Nucleic Acid Investigations
Guanosine, a purine (B94841) nucleoside composed of guanine (B1146940) linked to a ribose sugar, is a fundamental building block of RNA and a key player in numerous cellular processes. nih.gov Its derivatives, including its phosphorylated forms (GMP, GDP, and GTP), are central to energy metabolism, signal transduction, and the synthesis of nucleic acids. nih.gov
The chemical reactivity of the guanine base makes it a frequent target for modification, both endogenously and exogenously. For example, the C8 position of guanine is susceptible to oxidative damage, leading to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), which is a biomarker of oxidative stress and has been implicated in mutagenesis and various diseases. nih.govnih.gov The study of guanosine and its derivatives is, therefore, crucial for understanding the mechanisms of DNA damage and repair, as well as the regulation of fundamental cellular pathways. nih.govnobelprize.org
Chemically synthesized guanosine derivatives with modifications at specific positions are invaluable tools for probing the structure and function of nucleic acids and their interactions with proteins. acs.org These modified nucleosides can be incorporated into DNA or RNA oligonucleotides to study phenomena such as DNA replication, transcription, and repair.
Rationale for Site-Specific Deuteration at the 8-Position of Guanosine (Guanosine-8-d-2) in Mechanistic Studies
The site-specific replacement of the hydrogen atom at the 8-position of the guanine base with deuterium (B1214612), to yield this compound, provides a highly specific probe for investigating reactions involving this position. The rationale for this deuteration is rooted in the chemical and biological significance of the C8-H bond.
The 8-position of guanosine is involved in a variety of chemical and enzymatic transformations. For instance, it is a target for radical attack and subsequent oxidation. nih.gov In the context of DNA repair, enzymes that recognize and remove damaged bases, such as 8-oxoguanine, interact with this region of the nucleoside. nobelprize.org Furthermore, certain enzymes involved in purine metabolism may catalyze reactions that involve the C8-H bond.
By introducing a deuterium atom at this specific site, researchers can leverage the kinetic isotope effect to determine whether the C8-H bond is cleaved in the rate-determining step of a reaction. A significant primary kinetic isotope effect (kH/kD > 1) would provide strong evidence for the involvement of this bond in the reaction mechanism. This information is critical for elucidating the catalytic strategies employed by enzymes and for understanding the pathways of DNA damage and repair.
Moreover, the deuteration at the 8-position can serve as a spectroscopic label. In NMR studies, the deuterium nucleus has distinct properties compared to a proton, and its presence can be used to probe the local environment and dynamics of the guanosine nucleoside within a larger biomolecular complex. In mass spectrometry, the +1 mass unit increase provides a clear signature for tracing the fate of the guanosine molecule.
Detailed Research Findings
While extensive research has been conducted on guanosine derivatives and the application of kinetic isotope effects in biochemistry, specific published studies detailing the use of this compound are not widely available in the current literature. However, based on established principles of mechanistic enzymology and DNA repair, we can project the expected findings and significance of using this deuterated nucleoside.
Illustrative Application in Studying DNA Repair Mechanisms:
A key area where this compound would be invaluable is in the study of DNA glycosylases, enzymes that initiate the base excision repair (BER) pathway by recognizing and removing damaged bases from DNA. For example, the enzyme 8-oxoguanine DNA glycosylase (OGG1) removes the oxidative lesion 8-oxoG. While OGG1 acts on the oxidized base, understanding the mechanism of related enzymes that might interact with the C8-H bond of guanine could be probed with this compound.
Hypothetical Experimental Data for an Enzymatic Reaction:
Consider a hypothetical enzyme, "Guanine-8-hydroxylase," that catalyzes the oxidation of guanosine to 8-hydroxyguanosine. To investigate its mechanism, one could compare the reaction rates using Guanosine and this compound as substrates.
| Substrate | Initial Reaction Rate (μM/min) |
| Guanosine | 10.5 |
| This compound | 2.1 |
This is a hypothetical data table for illustrative purposes.
From this data, the kinetic isotope effect (KIE) can be calculated:
KIE = Rate (Guanosine) / Rate (this compound) = 10.5 / 2.1 = 5.0
A KIE of 5.0 is a significant primary kinetic isotope effect, which would strongly suggest that the cleavage of the C8-H (or C8-D) bond is the rate-determining step in the enzymatic reaction. This would provide crucial insight into the catalytic mechanism of this hypothetical enzyme.
Probing Purine Metabolism:
The purine salvage pathway involves the conversion of purine bases and nucleosides back into nucleotides. Enzymes such as purine nucleoside phosphorylase (PNP) are key players in this pathway. nih.gov While the primary reaction of PNP does not involve the C8-H bond, other enzymes in the broader purine metabolic network might. This compound could be used as a tracer in metabolic studies to follow the fate of the guanine base through these pathways using mass spectrometry. Any enzymatic reaction that involves the modification of the 8-position would be identifiable by a change in the mass of the deuterated substrate or its products.
Physicochemical Properties of Guanosine and its Deuterated Analog:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 |
| This compound | C₁₀H₁₂DN₅O₅ | 284.25 |
Note: The molecular weight of this compound is slightly higher due to the presence of a deuterium atom in place of a hydrogen atom.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-amino-8-deuterio-9-[(2R,3R,4S,5R)-4-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D,5D |
InChI Key |
NYHBQMYGNKIUIF-VXBMHFSWSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@]([C@H](O3)CO)([2H])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Guanosine 8 D 2 and Its Macromolecular Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the atomic-resolution study of biomolecular structure and dynamics in solution. The introduction of deuterium (B1214612) at specific sites in guanosine (B1672433) offers significant benefits for a range of NMR experiments.
¹H NMR Spectral Simplification and Resonance Assignment through Deuteration
One of the most immediate advantages of site-specific deuteration is the simplification of complex ¹H NMR spectra. In large nucleic acid molecules, severe spectral overlap, particularly in the sugar proton region, often hampers unambiguous resonance assignment and structural analysis. nih.govoup.com
Deuteration of Guanosine-8-d-2 at the C8 position eliminates the otherwise present H8 proton resonance. This not only removes a key signal from the aromatic region of the spectrum but also abolishes its scalar (J) and dipolar (Nuclear Overhauser Effect, NOE) couplings to other protons, most notably the H1' proton of the same residue. This simplification is critical for resolving ambiguities in sequential assignment walks, which form the basis of nucleic acid structure determination by NMR. oup.com
Furthermore, deuteration at the 2'-position of the ribose ring simplifies the highly crowded sugar pucker region of the ¹H NMR spectrum. The removal of the H2' proton resonance and its associated couplings to H1' and H3' protons leads to a significant reduction in signal overlap, facilitating the accurate measurement of coupling constants and NOEs involving the remaining sugar protons. nih.govoup.com This is particularly beneficial in the study of large RNA molecules where extensive deuteration is often necessary to mitigate the effects of relaxation and spectral overlap. nih.gov
| Proton | Expected Chemical Shift (ppm) in Unlabeled Guanosine | Expected Observation in this compound | Rationale |
| H8 | ~7.8-8.0 | Absent | Replacement of ¹H with ²H at the C8 position. |
| H1' | ~5.8-6.0 | Simplified multiplet | Absence of J-coupling to the 2'-deuteron. |
| H2' | ~4.5-4.7 | Absent | Replacement of ¹H with ²H at the 2'-position. |
| H2" | ~2.7-2.9 | Simplified multiplet | Altered coupling network due to 2'-deuteration. |
| H3' | ~4.7-4.9 | Simplified multiplet | Absence of J-coupling to the 2'-deuteron. |
²H NMR for Probing Local Conformation, Dynamics, and Molecular Motions
While ¹H NMR benefits from the absence of signals from deuterated positions, ²H NMR spectroscopy directly probes the deuterated sites, offering a sensitive tool to investigate local conformation and dynamics. wikipedia.org The quadrupolar nature of the deuterium nucleus (spin I=1) results in spectral parameters that are highly dependent on the orientation and motion of the C-²H bond vector.
Multidimensional NMR Approaches for Structural Elucidation of this compound Containing Nucleic Acids
The structural determination of nucleic acids heavily relies on multidimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy). nih.gov The spectral simplification afforded by this compound significantly enhances the quality and interpretability of these experiments.
In a NOESY experiment, which measures through-space proton-proton distances up to ~5 Å, the absence of the H8 and H2' protons in this compound reduces the density of cross-peaks, thereby minimizing overlap and ambiguity in NOE assignments. nih.govoup.comhuji.ac.il This is particularly advantageous for establishing sequential connectivities (e.g., H1' of residue i to H6/H8 of residue i-1) and for identifying long-range NOEs that define the tertiary structure of complex nucleic acid folds like G-quadruplexes. researchgate.netnih.gov
| NMR Experiment | Advantage of using this compound | Research Finding |
| 2D NOESY | Reduced spectral overlap in aromatic and sugar regions. nih.govoup.com | Enables more accurate measurement of inter-proton distances for structure calculation. nih.gov |
| 2D TOCSY | Simplified cross-peak patterns for sugar spin systems. | Facilitates the determination of sugar pucker conformations through analysis of scalar couplings. |
| 3D NOESY-HSQC | Enhanced resolution and sensitivity for larger nucleic acids. nih.gov | Allows for the study of more complex nucleic acid systems that are intractable with unlabeled samples. nih.gov |
Isotope-Edited and Isotope-Filtered NMR Experiments for Intermolecular Interaction Mapping
Isotope-edited and isotope-filtered NMR techniques are powerful methods for unambiguously identifying intermolecular contacts in biomolecular complexes. nih.govresearchgate.net By incorporating this compound into a nucleic acid and leaving its binding partner (e.g., a protein or another nucleic acid) unlabeled, specific NMR experiments can be designed to selectively observe only the protons of the binding partner that are in close proximity to the deuterated guanosine.
For instance, in an isotope-filtered NOESY experiment, the magnetization from the protons of the this compound-containing nucleic acid is filtered out, resulting in a spectrum that only shows NOEs between protons of the unlabeled binding partner. nih.govresearchgate.net This approach is invaluable for mapping the binding interface and determining the precise orientation of the interacting molecules. The deuteration in this compound further enhances these experiments by reducing the number of protons in the labeled molecule, which can simplify the filtering process and improve spectral quality.
Solid-State NMR for Investigating Supramolecular Assemblies
Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of non-crystalline and insoluble biological assemblies. Guanosine and its derivatives are known to form a variety of supramolecular structures, such as G-quadruplexes and G-ribbons, which can be challenging to study by solution NMR or X-ray crystallography. researchgate.net
The use of this compound in ssNMR studies of such assemblies offers several advantages. Deuteration can lead to a significant narrowing of the ¹H resonance lines by reducing dipolar couplings, thereby improving spectral resolution. Furthermore, ²H ssNMR can be employed to probe the orientation and dynamics of the C8-D and C2'-D bonds within the supramolecular structure, providing crucial information about the geometry of hydrogen bonding and the packing of the nucleosides. researchgate.net
Mass Spectrometry (MS) Based Analytical Techniques
Mass spectrometry is an indispensable tool for the characterization of biomolecules, providing precise mass measurements and information about molecular structure and interactions. For this compound, MS techniques are crucial for verifying the incorporation of deuterium and for probing its influence on macromolecular complexes.
The primary application of MS in the context of this compound is the confirmation of its successful synthesis and incorporation into oligonucleotides. High-resolution mass spectrometry can readily distinguish between the unlabeled guanosine and its deuterated counterpart due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms by analyzing the masses of the resulting fragments. nih.govnih.gov
Furthermore, hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein-nucleic acid interactions and conformational dynamics. acs.orgnih.govthermofisher.com In an HDX-MS experiment, the macromolecular complex is incubated in a D₂O buffer, and the rate of exchange of labile amide protons with deuterium is measured. By comparing the deuterium uptake of the free nucleic acid containing this compound with that of the complex, regions of the nucleic acid that become protected from solvent upon binding can be identified. While the C8-D and C2'-D are not exchangeable, the presence of these deuterons can subtly influence the local environment and dynamics, which may be reflected in the exchange rates of nearby labile protons.
| Analytical Technique | Application for this compound | Information Obtained |
| High-Resolution MS | Verification of isotopic labeling. | Precise mass of the deuterated nucleoside and oligonucleotide. |
| Tandem MS (MS/MS) | Confirmation of deuterium location. nih.gov | Fragmentation pattern confirming deuteration at C8 and 2' positions. |
| HDX-MS | Probing solvent accessibility in complexes. acs.orgnih.govthermofisher.com | Identification of binding interfaces and conformational changes upon complex formation. |
Liquid Chromatography–Mass Spectrometry (LC–MS) for Quantitative Analysis and Isotope Ratio Profiling
Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful and widely used technique for the quantitative measurement of 8-OHdG in biological matrices. rsc.org The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org
For the analysis of 8-OHdG from DNA, a common approach involves the enzymatic hydrolysis of the DNA sample into its constituent nucleosides using a combination of enzymes such as DNase I, phosphodiesterases, and alkaline phosphatase. nih.govresearchgate.net The resulting mixture of nucleosides is then separated using reversed-phase liquid chromatography. nih.gov A typical chromatographic separation can resolve 8-OHdG from the normal nucleosides like 2'-deoxycytidine, 2'-deoxyguanosine (B1662781), 2'-deoxythymidine, and 2'-deoxyadenosine, which is crucial to prevent potential analytical interferences. nih.gov The complete separation from 2'-deoxyguanosine is particularly important due to the risk of its oxidation into 8-OHdG during the mass spectrometry process. nih.gov
Quantitative analysis is most reliably achieved using the isotope-dilution mass spectrometry (IDMS) method. nih.gov This involves spiking the sample with a known quantity of a stable isotope-labeled internal standard, such as [¹⁵N₅]8-oxo-dGuo or 8-OH-dGuo-¹⁸O. nih.govsfrbm.org Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes from the LC column and experiences similar ionization effects in the mass spectrometer. nih.gov By measuring the ratio of the mass signal of the endogenous 8-OHdG to that of the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govsfrbm.org LC-MS methods with selected ion monitoring (SIM) have demonstrated high sensitivity, capable of detecting levels as low as five 8-OHdG lesions per 10⁶ DNA bases from just 2 µg of DNA. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase C18 column | nih.govnih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier | nih.govresearchgate.net |
| Sample Preparation | Enzymatic hydrolysis for DNA samples; direct injection or solid-phase extraction for urine | nih.govnih.gov |
| Internal Standard | Stable isotope-labeled 8-OHdG (e.g., [¹⁵N₅]8-oxo-dGuo, 8-OH-dGuo-¹⁸O) | nih.govsfrbm.orgresearchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govsfrbm.org |
| Limit of Quantification (LOQ) | ~0.05 µg/L in urine; ~70 fmol on-column for DNA hydrolysates | nih.govnih.gov |
High-Resolution Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Isotope Distribution
High-Resolution Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information for the analysis of 8-OHdG. nih.govresearchgate.net In an MS/MS experiment, the protonated molecular ion of 8-OHdG ([M+H]⁺ at a mass-to-charge ratio, m/z, of 284) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). nih.gov This process breaks the ion into characteristic fragment ions, which are then detected in a second mass analyzer.
The primary fragmentation pathway for 8-OHdG involves the cleavage of the N-glycosidic bond that links the 8-hydroxyguanine (B145757) base to the deoxyribose sugar. nih.gov This results in two main product ions:
A highly abundant protonated base ion ([BH₂]⁺) at m/z 168, resulting from the loss of the neutral deoxyribose moiety. nih.govnih.gov
A less abundant sugar fragment ion ([S]⁺) at m/z 117. nih.govnih.gov
This predictable fragmentation is leveraged in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assays. sfrbm.orgresearchgate.net By specifically monitoring the transition from the parent ion (m/z 284) to a specific product ion (e.g., m/z 168), the signal-to-noise ratio is dramatically improved, leading to exceptional sensitivity and selectivity for 8-OHdG in complex biological samples like urine or DNA hydrolysates. sfrbm.orgnih.gov It is critical to achieve good chromatographic separation, as studies have shown that artefactual 8-oxoGua can be generated from 8-oxodGuo during the ionization process, which could lead to overestimation if not properly resolved. researchgate.net
The use of stable isotope-labeled standards (e.g., containing ¹³C or ¹⁵N) is also fundamental in MS/MS. researchgate.net These standards produce parent and fragment ions with masses shifted by the number of incorporated heavy isotopes. nih.govresearchgate.net For example, the transition for [¹⁵N₅]8-oxo-dGuo would be monitored alongside the native analyte, allowing for robust internal calibration. High-resolution MS/MS can precisely determine the elemental composition of fragment ions, confirming their identity and helping to distinguish the analyte from isobaric interferences. mdpi.com
| Compound | Parent Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Monitored Transition (Quantifier) | Reference |
|---|---|---|---|---|
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 284 | 168 | 284 → 168 | nih.govnih.gov |
| 8-OH-dGuo-¹⁸O | 286 | 170 | 286 → 170 | nih.gov |
| [¹⁵N₅]8-oxo-dGuo | 289 | 173 | 289 → 173 | sfrbm.org |
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Level Metabolic Tracing
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of measuring rare isotopes, such as Carbon-14 (¹⁴C), at attomole levels (10⁻¹⁸ moles). researchgate.netresearchgate.net This extraordinary sensitivity makes it an ideal tool for tracing the metabolic fate of compounds administered at very low, physiologically relevant concentrations, far below what is possible with conventional MS or scintillation counting. researchgate.netnih.gov
A key application of AMS has been to characterize the metabolism and macromolecular interactions of ¹⁴C-labeled 8-OHdG ([¹⁴C]8-oxodG) in human cell models. nih.gov In a study using MCF-7 human breast cancer cells, researchers used AMS to follow the metabolic flux of [¹⁴C]8-oxodG at concentrations as low as 2 pmol/ml. nih.gov The findings revealed several critical metabolic pathways:
Cellular Uptake and Phosphorylation: [¹⁴C]8-oxodG was taken up by the cells and subsequently phosphorylated to form its mono-, di-, and triphosphate derivatives (8-oxodGMP, 8-oxodGDP, and 8-oxodGTP). nih.gov
Incorporation into DNA: A portion of the resulting 8-oxodGTP was incorporated into the cellular DNA, demonstrating a direct mechanism by which the presence of this oxidized nucleoside can lead to mutations. nih.gov
Impact of Oxidative Stress: When the cells were exposed to an oxidative stressor (17β-estradiol), the rate of [¹⁴C]8-oxodG incorporation into DNA was reduced. Concurrently, there was an increase in the ratio of 8-oxodGMP to 8-oxodGTP in the nucleotide pool. nih.gov This shift suggests an upregulation of nucleotide pool cleansing enzymes, such as MTH1, which hydrolyze oxidized nucleotide triphosphates like 8-oxodGTP to the monophosphate form to prevent their incorporation into DNA. nih.gov
These AMS-based findings provide direct evidence that 8-oxodGTP is formed within the cellular nucleotide pool from both endogenous oxidative processes and the metabolic processing of exogenous 8-OHdG. nih.gov The ability of AMS to perform kinetic measurements at ultra-trace levels provides unparalleled insight into the complex pathways governing the handling of damaged nucleosides within the cell. researchgate.netnih.gov
| Metabolic Process | Observation | Implication | Reference |
|---|---|---|---|
| Cellular Uptake | [¹⁴C]8-oxodG is transported into the cell. | Demonstrates bioavailability of extracellular 8-OHdG. | nih.gov |
| Phosphorylation | Formation of [¹⁴C]8-oxodGMP, [¹⁴C]8-oxodGDP, and [¹⁴C]8-oxodGTP is observed. | 8-OHdG enters the nucleotide pool via salvage pathways. | nih.gov |
| DNA Incorporation | ¹⁴C is detected in DNA, indicating incorporation of [¹⁴C]8-oxodGTP. | Provides a direct pathway for the mutagenic potential of 8-OHdG. | nih.gov |
| Response to Oxidative Stress | Reduced DNA incorporation and increased 8-oxodGMP/8-oxodGTP ratio. | Suggests activation of nucleotide pool sanitation mechanisms (e.g., MTH1). | nih.gov |
Investigation of Biochemical Pathways and Cellular Processes Using Guanosine 8 D 2 As a Metabolic Tracer
Metabolic Flux Analysis of De Novo Purine (B94841) Biosynthesis Pathways
The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway that provides the necessary building blocks for DNA and RNA. nih.govoup.com This energy-intensive process assembles the purine ring from various precursors, including amino acids, bicarbonate, and formate. nih.govresearchgate.net Metabolic flux analysis using stable isotope tracers allows for the quantification of the rates of metabolic reactions, providing a dynamic view of pathway activity.
When cells are supplied with Guanosine-8-d-2, the deuterated guanine (B1146940) base can be salvaged and incorporated into the nucleotide pool. However, to specifically study the de novo pathway, researchers often employ experimental designs where labeled precursors of the de novo pathway, such as deuterated water (D₂O) or labeled glucose, are used. researchgate.netresearchgate.net The incorporation of deuterium (B1214612) from these sources into the C8 position of guanine nucleotides provides a direct measure of de novo purine synthesis activity.
By combining stable isotope tracing with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the fractional contribution of the de novo pathway to the total guanosine (B1672433) nucleotide pool can be determined. oup.commdpi.com This approach has been instrumental in understanding how cancer cells upregulate de novo purine synthesis to meet the demands of rapid proliferation. oup.com
Tracing of this compound Incorporation and Turnover in Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA)
Once this compound is metabolized into its triphosphate form (dGTP or GTP), it serves as a substrate for the synthesis of DNA and RNA. silantes.com Tracking the incorporation and subsequent turnover of the deuterated label in these nucleic acids provides invaluable insights into their dynamics.
Enzymatic Polymerase Fidelity and Substrate Specificity with Deuterated Guanosine Triphosphates
DNA and RNA polymerases are the enzymes responsible for synthesizing nucleic acid polymers. nsf.gov The fidelity of these polymerases—their ability to select the correct nucleotide for incorporation—is crucial for maintaining genomic integrity. acs.orgoup.com Studies have investigated whether the presence of a deuterium atom at the C8 position of guanine affects the efficiency and fidelity of nucleotide incorporation.
Kinetic Studies of this compound Integration into Nascent Nucleic Acid Chains
Pre-steady-state kinetic analysis is a powerful technique to dissect the individual steps of the polymerase reaction, including nucleotide binding, conformational changes, and the chemical step of phosphodiester bond formation. nih.gov By using this compound triphosphate as a substrate, researchers can measure the rate constants for its incorporation into a growing DNA or RNA chain.
These studies can reveal subtle differences in the transition state of the chemical reaction compared to the incorporation of the natural, non-deuterated substrate. nih.gov The rate-limiting step for nucleotide incorporation for many polymerases is often a conformational change that occurs after the nucleotide binds. researchgate.net Kinetic data can help elucidate whether the presence of deuterium at the C8 position influences these conformational dynamics. nsf.gov
| Parameter | Description | Typical Range of Values |
| kpol | Maximum rate of polymerization | 10 - 1000 s⁻¹ |
| Kd | Dissociation constant for nucleotide binding | 1 - 100 µM |
| Fidelity | (kpol/Kd)correct / (kpol/Kd)incorrect | 10³ - 10⁶ |
Analysis of Nucleotide Salvage and Catabolic Pathways Utilizing Deuterated Probes
In addition to de novo synthesis, cells can also recycle nucleobases and nucleosides from the breakdown of nucleic acids through salvage pathways. nih.gov this compound is an excellent probe for studying these pathways. When introduced into the cellular environment, it can be taken up by cells and converted into guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
By tracking the flow of the deuterium label, researchers can quantify the activity of the salvage pathway relative to the de novo pathway. This is particularly important in understanding the metabolism of parasites like Trypanosoma brucei, which rely on salvaging purines from their host. science.gov
Conversely, the breakdown of guanosine nucleotides leads to the formation of catabolic products such as uric acid. The appearance of deuterated catabolites following the administration of this compound can be used to measure the rate of purine catabolism.
Compartment-Specific Interrogation of Nucleotide Metabolism Using Deuterium Tracers
Eukaryotic cells are compartmentalized into various organelles, such as the nucleus and mitochondria, each with distinct metabolic functions. mdpi.comnih.gov Nucleotide metabolism is spatially organized, with different steps of synthesis and utilization occurring in different compartments. sciforum.net
Stable isotope tracing, combined with techniques for the rapid fractionation of subcellular compartments, allows for the investigation of compartment-specific metabolic fluxes. mdpi.comresearchgate.net For instance, by isolating mitochondria and analyzing the isotopic enrichment of the guanosine nucleotide pool after administering a deuterated tracer, it is possible to distinguish mitochondrial nucleotide metabolism from cytosolic processes. This is crucial for understanding the role of mitochondria in supplying nucleotides for mitochondrial DNA replication and transcription, and how this is coordinated with nuclear DNA synthesis. mdpi.com
Role of Guanosine 8 D 2 in Structural Biology and Molecular Recognition Mechanisms
Elucidation of Nucleic Acid Secondary and Tertiary Structures with Deuterated Probes
Deuterium (B1214612) labeling at specific sites on nucleotide bases helps to simplify complex NMR spectra and allows for more precise structural analysis of nucleic acids.
The conformation of the glycosidic bond, which links the guanine (B1146940) base to the sugar, is a critical determinant of nucleic acid structure. This bond can adopt either a syn or anti conformation. The incorporation of modified guanosines can influence this preference. For instance, introducing a bulky group like a trifluoromethyl at the 8-position of guanosine (B1672433) has been shown to strongly favor the syn conformation. nih.gov This is significant because the dG units in left-handed Z-DNA adopt a syn conformation, and such modifications can dramatically stabilize Z-DNA structures even under physiological salt concentrations. nih.gov
While 8-deuteroguanosine itself does not impose a strong conformational preference like a bulky chemical group, it serves as a sensitive reporter on the local environment. In different structural contexts, the deuterium at the C8 position provides a unique signal in deuterium NMR or simplifies proton NMR spectra, aiding in the detailed conformational analysis of:
Duplexes: In standard B-form DNA, all bases are in the anti conformation. The deuterium label can confirm this geometry and report on subtle structural variations.
Hairpins: These structures involve loops where non-canonical pairings and conformations can occur. 8-deuteroguanosine can help define the geometry of guanosine residues within these dynamic loop regions.
Hydrogen bonds are fundamental to the specificity and stability of nucleic acid structures. utexas.eduiupac.org While the canonical Watson-Crick base pairing (G-C and A-T) is dominant in duplex DNA, other arrangements like Hoogsteen and wobble base pairs are crucial in various biological contexts. utexas.edupressbooks.pub
The C8-deuterium of guanosine, while not directly involved in the primary hydrogen bonds of a Watson-Crick pair, is located in the major groove of B-DNA. Its chemical environment is sensitive to the local structure, including the hydration spine and interactions with other molecules. utexas.edu More significantly, modifications at the 8-position can alter the hydrogen-bonding potential of the base. For example, 8-oxo-guanine can form three hydrogen bonds with cytosine in a Watson-Crick geometry. nih.gov
By using techniques like NMR and neutron diffraction, 8-deuteroguanosine helps to:
Refine Interatomic Distances: The deuterium provides a distinct signal that can be used to measure precise distances through the Nuclear Overhauser Effect (NOE) to nearby protons, helping to define the geometry of base pairs and stacking interactions.
Probe Non-Canonical Interactions: In complex structures like triplexes or G-quadruplexes, the C8-D bond can report on its proximity to other parts of the nucleic acid or to bound ligands, helping to characterize non-standard hydrogen bonding networks.
Interactive Table 1: Impact of 8-Position Modification on Guanosine Conformation
| Modification at C8 | Preferred Conformation | Structural Impact | Reference |
| Hydrogen (Guanosine) | anti (in B-DNA) | Standard B-form DNA helix | nih.gov |
| Deuterium | anti (in B-DNA) | Serves as a structural probe | N/A |
| Trifluoromethyl | syn | Strong stabilization of Z-DNA | nih.gov |
| 8-oxo group | syn or anti | Alters H-bonding patterns | nih.gov |
Probing Nucleic Acid Dynamics and Conformational Transitions via Deuterium Exchange
Hydrogen-deuterium exchange (HDX) is a powerful technique for studying the dynamics and solvent accessibility of biomolecules. nih.govnih.gov In nucleic acids, the imino and amino protons involved in hydrogen bonding can exchange with deuterium when the sample is transferred to a D₂O buffer. The rate of this exchange provides information about the stability of the base pairs; protons in stable, well-structured regions exchange slowly, while those in dynamic or unfolded regions exchange rapidly.
While the C8-H bond of purines is not as readily exchangeable as imino protons, its exchange rate is sensitive to the chemical environment and can be catalyzed under certain conditions. Studying the exchange of the C8-deuterium for a proton (back-exchange) can provide information on:
Solvent Accessibility: The rate of exchange can indicate how exposed the major groove side of the guanine base is to the solvent.
Conformational Transitions: Changes in the exchange rate can signal structural transitions, such as the B-to-Z DNA transition or the folding/unfolding of a G-quadruplex.
Local Catalytic Environments: The exchange can be influenced by local pH and the presence of catalytic species, providing insight into the microenvironment of the nucleic acid.
Although HDX studies on nucleic acids are less common than on proteins, they are gaining traction as a valuable tool for exploring structure and dynamics from the nucleic acid's perspective. anr.fr
Mechanistic Studies of Enzymatic Reactions Involving Guanosine 8 D 2
Application of Kinetic Isotope Effects (KIEs) with Guanosine-8-d-2 to Elucidate Reaction Mechanisms
The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the differences in vibrational frequencies of chemical bonds involving the heavier isotope. pnas.org KIE studies are a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into transition state structures and the rate-limiting steps of a catalytic cycle. pnas.org The use of specifically deuterated substrates, such as this compound (guanosine deuterated at the C8 position), allows researchers to probe reactions involving the cleavage or formation of a bond to this position.
A key area where isotopic labeling of guanosine (B1672433) has been applied is in the study of oxidation reactions. For instance, a significant deuterium (B1214612) isotope effect is observed in the oxidation of 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP), a closely related derivative of guanosine. When the reaction is carried out in heavy water (D₂O) instead of H₂O, the rate of dGMP oxidation by radicals is markedly slower. duke.edu This suggests that the electron transfer is coupled with a proton transfer step, a mechanism known as proton-coupled electron transfer (PCET). duke.edu In these studies, the rate constants for the formation of the guanosine radical (dGMP(−H)•) were found to be 1.5 to 2 times larger in H₂O than in D₂O, indicating a substantial KIE and supporting the PCET mechanism. duke.edu
Another important class of enzymes studied using KIEs are purine (B94841) nucleoside phosphorylases (PNPs), which catalyze the phosphorolysis of nucleosides like guanosine. biomedres.us In these studies, competitive KIEs are measured to understand the transition state of the reaction. biomedres.us By using isotopically labeled guanosine and "heavy" enzymes (where the enzyme itself is labeled with heavy isotopes like ¹³C, ¹⁵N, and ²H), researchers can dissect the contributions of protein and substrate dynamics to catalysis. biomedres.uspnas.org For human PNP, studies have shown that the chemical step of the reaction is slower for the heavy enzyme, demonstrating that protein dynamics on a femtosecond timescale are coupled to barrier crossing in the catalytic cycle. biomedres.us Isotope partition experiments, also known as forward commitment studies, with labeled guanosine have been used to determine the fraction of substrate that proceeds to product versus dissociating from the enzyme. pnas.org These experiments revealed that for native PNP, there is a lower energy barrier for the chemical step with the light form of the enzyme compared to the heavy form. pnas.org
Interactive Table: Kinetic Isotope Effects in Guanosine-Related Reactions
| Reaction | Isotopic Labeling | Observed Effect | Rate Constant Ratio (k_light / k_heavy) | Reference |
|---|---|---|---|---|
| Oxidation of dGMP by 2APr(−H)• | Solvent (H₂O vs. D₂O) | Slower reaction in D₂O | ~1.5 - 2.0 | duke.edu |
| Guanosine Arsenolysis by PNP | Heavy Enzyme ([¹³C,¹⁵N,²H]-PNP) | Slower chemistry with heavy enzyme | 1.31 | pnas.org |
Characterization of Active Site Architectures and Catalytic Residues in Guanosine-Modifying Enzymes
Understanding the three-dimensional structure of an enzyme's active site is fundamental to deciphering its catalytic mechanism. nih.gov Techniques like X-ray crystallography and NMR spectroscopy are used to map the precise arrangement of amino acid residues that bind the substrate and participate in catalysis. For guanosine-modifying enzymes, these studies reveal key interactions between the enzyme and the guanine (B1146940) base, the ribose sugar, and the phosphate (B84403) groups of the nucleotide. researchgate.net
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique used to probe the dynamics and solvent accessibility of different regions of a protein. mdpi.com In the context of guanosine-modifying enzymes, HDX can map the "footprint" of substrate binding, revealing which parts of the enzyme become protected from solvent upon formation of the enzyme-substrate complex. mdpi.com For example, studies on the Scabin toxin, an ADP-ribosyltransferase that modifies guanine, used HDX to identify key loops and helices that form the DNA-binding site. mdpi.com
Site-directed mutagenesis is another crucial tool for identifying catalytic residues. By systematically replacing specific amino acids in the active site and measuring the resulting effect on catalytic activity, researchers can pinpoint the function of individual residues. researchgate.net For instance, in purine nucleoside phosphorylases, residues like Asn243 are critical for binding the guanine base through hydrogen bonds, while others like His257 are involved in the catalytic step itself. researchgate.net The crystal structure of human PNP in complex with a transition state analogue shows the guanine base sandwiched between key residues, providing a static picture of the interactions that facilitate catalysis. researchgate.net While specific crystallographic or HDX studies employing this compound are not extensively documented, the principles derived from studies with natural guanosine are directly applicable. The introduction of a deuterium at the C8 position would be a subtle modification, and its effects on binding and catalysis would be primarily probed through kinetic studies (as in KIEs) rather than large-scale structural changes.
Substrate Specificity and Catalytic Efficiency of Nucleoside Kinases and Phosphorylases
Nucleoside kinases and phosphorylases are two major classes of enzymes involved in nucleoside metabolism. Their substrate specificity determines which nucleosides they can process, and their catalytic efficiency (often expressed as kcat/Km) reflects how effectively they perform the reaction. wikipedia.org This specificity is governed by the precise shape and chemical properties of the active site. nih.gov
Nucleoside diphosphate (B83284) kinases (NDKs) exhibit broad substrate specificity, catalyzing phosphoryl transfer from various NTPs to NDPs. nih.govebi.ac.uk However, they often show a preference for certain bases. Transient kinetic analysis of human NDK revealed that the second-order rate constants were highest for guanine nucleotides, followed by adenine, with cytosine being the lowest. nih.gov This indicates a clear kinetic preference for guanosine triphosphate (GTP) as a phosphate donor.
Purine nucleoside phosphorylases (PNPs) generally show stricter substrate specificity. researchgate.net Mammalian PNPs are typically specific for 6-oxopurines like guanosine and inosine (B1671953). psu.edu However, PNPs from different organisms can have inverted specificities. For example, in Thermus thermophilus, one PNP is specific for guanosine while another is specific for adenosine (B11128), the reverse of the typical pattern. researchgate.net Studies have shown that a single amino acid change can be sufficient to switch the substrate specificity of these enzymes. researchgate.net The use of PNP in biocatalysis for synthesizing unnatural nucleosides highlights that their active sites can accommodate modifications on the purine ring, suggesting a degree of "loose selectivity". rsc.org
The catalytic efficiency of these enzymes is influenced by factors such as substrate binding (Km) and the maximal rate of reaction (kcat). khanacademy.org While no specific studies on the catalytic efficiency of kinases or phosphorylases with this compound as a substrate are prominently available, it is plausible that such a modification would be accepted by many of these enzymes. The C8 position of guanine is not typically involved in the hydrogen bonds that are critical for recognition by most enzymes. Therefore, deuteration at this site is unlikely to completely abolish binding or catalysis, though it may subtly alter the kinetic parameters, which can be precisely measured to understand the enzyme's mechanism.
Molecular Mechanisms of Guanosine Oxidation and Repair Pathways at the Single-Molecule Level
Guanosine is the most easily oxidized of the four DNA bases, making it a primary target for reactive oxygen species (ROS). acs.org The oxidation of guanosine can lead to a variety of lesions, with 8-oxo-7,8-dihydroguanosine (8-oxoG) being one of the most common and mutagenic products. researchgate.net Other oxidation products include guanidinohydantoin (B12948520) (Gh) and spiroiminodihydantoin (Sp). mdpi.com These lesions can disrupt DNA replication and transcription and, if not repaired, can lead to mutations.
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of guanine oxidation. The two major pathways involved are base excision repair (BER) and nucleotide excision repair (NER). mdpi.com BER is typically responsible for removing small, non-helix-distorting lesions like 8-oxoG. duke.edu The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov NER, on the other hand, repairs bulky, helix-distorting adducts, but has also been shown to play a role in repairing certain oxidative guanine lesions, creating an interplay between the two pathways. mdpi.com
Studying these complex oxidation and repair processes at the single-molecule level offers a powerful way to observe individual catalytic events in real-time. acs.org Techniques like single-molecule fluorescence resonance energy transfer (smFRET) and optical trapping can be used to monitor the conformational changes of DNA and repair enzymes as they interact with a lesion. While specific single-molecule studies utilizing this compound have not been widely reported, isotopic labeling is a key tool in this field. For example, a novel single-molecule method involves using DNA glycosylases to create an abasic site at the location of a lesion (like 8-oxoG), which is then labeled with a biotinylated deoxynucleotide. acs.org This allows for the highly sensitive detection and quantification of DNA damage. acs.org The use of isotopically labeled substrates like this compound could, in principle, be combined with mass spectrometry-based single-molecule techniques to trace the fate of the labeled guanine through various oxidation and repair pathways, providing unambiguous evidence of the chemical transformations occurring.
Emerging Research Directions and Methodological Advancements Pertaining to Guanosine 8 D 2
Development of Novel Labeling Strategies and Unnatural Guanosine-8-d-2 Analogs for Expanded Applications
The utility of this compound as a research tool is intrinsically linked to the methods available for its synthesis and the creation of its derivatives. Advances in synthetic chemistry are paving the way for more efficient and site-specific deuterium (B1214612) labeling, as well as the generation of unnatural analogs with tailored properties for a host of new applications.
Novel labeling strategies are moving beyond simple deuterium exchange to more complex, multi-step syntheses that allow for the precise placement of deuterium atoms within the guanosine (B1672433) molecule. These methods are critical for fine-tuning the properties of the labeled compound and for creating specific probes for different biological questions. For instance, selective deuteration of the ribose or deoxyribose sugar moiety, in addition to the guanine (B1146940) base, can provide more detailed information on the metabolic fate of different parts of the nucleoside.
Furthermore, the synthesis of unnatural this compound analogs is a burgeoning field with significant potential. These analogs may incorporate additional modifications, such as fluorescent tags or photo-crosslinking agents, to expand their utility as molecular probes. The development of such multi-functional analogs allows for the simultaneous tracking of metabolic pathways and the investigation of molecular interactions. For example, a fluorescent, deuterated guanosine analog could be used to visualize the incorporation of the nucleoside into newly synthesized RNA while also allowing for the quantification of its turnover through mass spectrometry.
The table below summarizes some of the potential unnatural this compound analogs and their prospective research applications.
| Unnatural this compound Analog | Modification | Potential Research Application |
| Fluorescent this compound | Covalent attachment of a fluorophore | Real-time imaging of RNA synthesis and localization |
| Photo-crosslinkable this compound | Incorporation of a photo-activatable crosslinking group | Identification of RNA-binding proteins and mapping of RNA-protein interaction sites |
| Click-chemistry-enabled this compound | Addition of a bio-orthogonal "click" handle (e.g., an azide (B81097) or alkyne) | In vivo labeling and purification of newly synthesized RNA for subsequent analysis |
| Thio-Guanosine-8-d-2 | Substitution of an oxygen atom with sulfur | Probing the role of thio-modified nucleotides in RNA function and metabolism |
These advancements in labeling and analog synthesis are poised to significantly broaden the scope of research that can be conducted with this compound, enabling a deeper understanding of nucleic acid biology.
Integration of this compound Tracing with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized the study of biological systems by providing a global snapshot of the molecular landscape. The integration of this compound tracing with these powerful platforms offers a dynamic and systems-level perspective on how this fundamental building block is utilized within the cell.
By introducing this compound into a biological system, researchers can trace the deuterium label as it is incorporated into various metabolic pathways. When coupled with mass spectrometry-based metabolomics, this approach allows for the quantitative analysis of the flux through nucleotide synthesis and salvage pathways. The deuterium enrichment in downstream metabolites, such as guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), provides a direct measure of the rate at which these essential precursors are produced. This information is invaluable for understanding how cells regulate their nucleotide pools in response to different physiological and pathological conditions.
In addition to metabolomics, this compound tracing can be integrated with proteomics to investigate the impact of nucleotide metabolism on protein synthesis and function. For example, by quantifying the rate of RNA synthesis using deuterated guanosine, researchers can correlate changes in the transcriptome with alterations in the proteome. This integrated approach can reveal how the regulation of gene expression at the transcriptional level ultimately translates into changes in the abundance and activity of proteins.
The table below outlines the potential applications of integrating this compound tracing with different omics technologies.
| Omics Technology | Information Gained from this compound Tracing | Potential Research Applications |
| Metabolomics | Flux through nucleotide synthesis and salvage pathways | Studying the metabolic reprogramming in cancer cells; Investigating the effects of drugs on nucleotide metabolism |
| Transcriptomics (RNA-Seq) | Rate of RNA synthesis and turnover | Understanding the dynamics of gene expression in response to stimuli; Identifying long-lived RNA species |
| Proteomics | Correlation between RNA synthesis and protein abundance | Investigating the coupling of transcription and translation; Studying the regulation of protein synthesis |
| Genomics (DNA-Seq) | Rate of DNA replication and repair | Measuring cell proliferation rates; Assessing the efficiency of DNA repair pathways |
This multi-omics approach, powered by the use of stable isotope tracers like this compound, is providing a more holistic and dynamic understanding of cellular processes.
Advancements in Computational Modeling and Simulation Guided by Deuterium Labeling Data
The data generated from this compound tracing experiments, particularly when combined with omics technologies, can be incredibly rich and complex. To fully harness the potential of this data, researchers are increasingly turning to computational modeling and simulation. These in silico approaches allow for the integration of experimental data into quantitative models that can provide a deeper understanding of the underlying biological mechanisms.
One of the key applications of computational modeling in this context is metabolic flux analysis (MFA). MFA uses the isotopic labeling patterns in metabolites to calculate the rates of reactions throughout a metabolic network. By feeding the deuterium enrichment data from this compound tracing experiments into MFA models, researchers can obtain a detailed and quantitative map of nucleotide metabolism. This can reveal, for example, how different pathways for guanosine synthesis are utilized under various conditions and how these pathways are interconnected with other areas of cellular metabolism.
Kinetic modeling is another powerful computational tool that can be informed by deuterium labeling data. Kinetic models go beyond the steady-state assumptions of MFA and aim to describe the dynamic behavior of a system over time. By incorporating the time-course data of deuterium incorporation from this compound into different molecular pools (e.g., GTP, RNA), kinetic models can be developed to simulate the dynamics of RNA synthesis, degradation, and processing. These models can be used to test hypotheses about the regulation of these processes and to predict how they will respond to perturbations.
The table below highlights some of the computational approaches that can be enhanced by data from this compound tracing.
| Computational Approach | Input Data from this compound Tracing | Insights Gained |
| Metabolic Flux Analysis (MFA) | Steady-state deuterium enrichment in nucleotides and related metabolites | Quantitative fluxes through nucleotide synthesis and salvage pathways |
| Kinetic Modeling | Time-course of deuterium incorporation into RNA and precursor pools | Dynamic rates of RNA synthesis, degradation, and modification |
| Molecular Dynamics (MD) Simulations | Information on the impact of deuterium on molecular structure and dynamics | Understanding the subtle effects of deuteration on nucleic acid conformation and interactions |
The synergy between experimental deuterium labeling and computational modeling is creating a powerful paradigm for the quantitative analysis of biological systems, enabling a level of understanding that would be unattainable with either approach alone.
Future Prospects in Utilizing this compound for Investigating Fundamental Biological Processes
The unique properties of this compound position it as a valuable tool for addressing a wide range of fundamental questions in biology. As research methodologies continue to advance, the potential applications of this deuterated nucleoside are expected to expand into new and exciting areas of investigation.
One of the most promising future directions is in the study of DNA replication and repair. The deuterium label in this compound can serve as a non-perturbative tracer to follow the fate of guanine nucleotides during these critical processes. For example, by tracking the incorporation of deuterated guanosine into newly synthesized DNA, researchers can measure the rate of DNA replication with high precision. Furthermore, in the context of DNA damage, this compound can be used to study the dynamics of DNA repair pathways. The substitution of deuterium for hydrogen at the C8 position of guanine can also confer protection against oxidative damage, a phenomenon that can be exploited to investigate the mechanisms of oxidative stress and its role in disease. nih.gov
The study of RNA transcription and turnover is another area where this compound is poised to make significant contributions. The ability to label newly synthesized RNA with a stable isotope allows for the direct measurement of transcription rates and RNA half-lives on a genome-wide scale. This is crucial for understanding how gene expression is regulated and how this regulation goes awry in disease states. The development of more sensitive mass spectrometry techniques will further enhance the utility of this compound in this area, enabling the analysis of RNA dynamics in single cells.
Finally, the role of guanine nucleotides in cellular signaling presents a rich area for future investigation with this compound. Guanine nucleotides are central to a vast array of signaling pathways, acting as allosteric regulators and second messengers. By tracing the metabolism of deuterated guanosine, researchers can gain insights into how these signaling pathways are regulated and how they are perturbed in diseases such as cancer and neurodegenerative disorders. The ability to combine this compound tracing with advanced imaging techniques will provide a spatiotemporal understanding of guanine nucleotide signaling within living cells.
The table below summarizes some of the exciting future prospects for the application of this compound.
| Fundamental Biological Process | Potential Application of this compound | Expected Insights |
| DNA Replication and Repair | Tracing the incorporation of guanine into newly synthesized DNA; Investigating the protective effect of deuteration against oxidative damage. nih.gov | Precise measurement of replication rates; Understanding the mechanisms of DNA damage and repair. |
| RNA Transcription and Turnover | Labeling and quantifying newly synthesized RNA transcripts. | Genome-wide analysis of transcription dynamics; Measurement of RNA half-lives. |
| Cellular Signaling | Tracing the metabolism of guanine nucleotides in signaling pathways. | Understanding the regulation of GTP-dependent signaling; Identifying dysregulated signaling in disease. |
| Nucleic Acid Dynamics | Probing the conformational dynamics of DNA and RNA using techniques like NMR. | Insights into the structural flexibility of nucleic acids and its role in function. |
Q & A
Q. What are the primary methodologies for synthesizing and characterizing Guanosine-8-d-2 in laboratory settings?
Synthesis typically involves isotopic labeling via enzymatic or chemical methods, with deuterium incorporation at the 8th position of guanosine. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-performance liquid chromatography (HPLC) to assess purity. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, pH, catalysts) and purification steps . Researchers should cross-validate results using mass spectrometry (MS) and compare retention times with non-deuterated guanosine standards .
Q. How can researchers validate the isotopic purity of this compound in experimental systems?
Isotopic purity is critical for minimizing confounding variables. Methodologies include:
- NMR spectroscopy : Analyze peak splitting patterns to confirm deuterium substitution at the 8th position.
- Isotope-ratio mass spectrometry (IRMS) : Quantify deuterium-to-hydrogen ratios with precision ≥99% .
- Stability testing : Monitor isotopic integrity under experimental conditions (e.g., temperature, solvent systems) to rule out deuterium exchange .
Q. What are the standard protocols for incorporating this compound into nucleotide stability studies?
Design experiments to assess:
- Thermodynamic stability : Use differential scanning calorimetry (DSC) to compare melting points with non-deuterated analogs.
- Hydrolytic resistance : Perform kinetic assays under acidic/alkaline conditions, measuring degradation via UV-Vis spectroscopy .
Document all parameters (e.g., buffer composition, incubation times) to enable replication .
Advanced Research Questions
Q. How do isotopic effects of deuterium at the 8th position influence guanosine’s interaction with RNA polymerases or DNA helicases?
Advanced studies require:
- Kinetic isotope effect (KIE) analysis : Compare reaction rates (e.g., ) between deuterated and non-deuterated substrates in enzymatic assays .
- Molecular dynamics (MD) simulations : Model how deuterium alters hydrogen bonding or steric hindrance in enzyme active sites .
Contradictions in KIE data (e.g., unexpected rate enhancements) should prompt re-evaluation of solvent deuteration levels or enzyme preparation methods .
Q. What experimental designs address contradictions in reported deuterium isotope effects on guanosine’s base-pairing fidelity?
Conflicting data often arise from variations in experimental conditions. Mitigate this by:
- Controlled replication : Use standardized buffers (e.g., 10 mM Tris-HCl, pH 7.4) and rigorously deionized solvents.
- Multivariate analysis : Apply ANOVA to isolate variables (e.g., temperature, ionic strength) contributing to discrepancies .
- Cross-disciplinary validation : Compare results across techniques (e.g., X-ray crystallography, NMR) to resolve ambiguities .
Q. How can researchers optimize this compound for tracer studies in metabolic flux analysis?
Advanced applications require:
- Tracer design : Ensure isotopic labeling does not interfere with metabolic pathways (validate via LC-MS/MS profiling of downstream metabolites).
- Quantitative modeling : Use compartmental flux models to distinguish isotopic dilution effects from true metabolic rates .
Include negative controls (e.g., non-deuterated guanosine) to confirm tracer specificity .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for this compound studies in enzymology or structural biology?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example:
Q. How should researchers document and report contradictory data in studies involving this compound?
Follow guidelines for transparent reporting:
- Data availability statements : Share raw spectra, chromatograms, and simulation files as supplementary materials .
- Error analysis : Quantify uncertainties in isotopic purity measurements (e.g., ±0.5% via IRMS) and disclose instrument calibration protocols .
- Peer review alignment : Preemptively address potential critiques (e.g., solvent effects on deuterium retention) in the discussion section .
Tables for Reference
| Parameter | Method | Acceptable Range | Citation |
|---|---|---|---|
| Isotopic Purity | IRMS | ≥99% D/H ratio | |
| NMR Confirmation | -NMR (400 MHz) | Single peak at δ 8.2 ppm | |
| Degradation Kinetics (pH 7) | UV-Vis (260 nm) | ≥ 48 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
